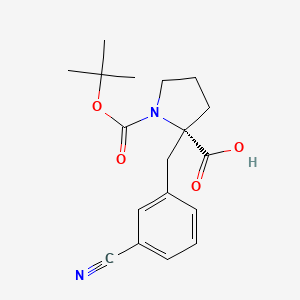

(S)-1-(tert-Butoxycarbonyl)-2-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid

Description

“(S)-1-(tert-Butoxycarbonyl)-2-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid” (CAS: 1217637-32-5) is a chiral pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-cyanobenzyl substituent. Its molecular formula is C₁₈H₂₂N₂O₄, with a molecular weight of 330.38 g/mol . The Boc group enhances stability during synthetic processes, particularly in peptide chemistry, while the 3-cyanobenzyl moiety contributes to steric and electronic modulation. This compound is classified as a proline derivative and is primarily utilized in pharmaceutical research as a building block for peptide synthesis or as an intermediate in organic transformations . It is stored under dry, cool conditions (2–8°C) to prevent decomposition, reflecting the hygroscopic and thermally sensitive nature of Boc-protected compounds .

Properties

IUPAC Name |

(2S)-2-[(3-cyanophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-17(2,3)24-16(23)20-9-5-8-18(20,15(21)22)11-13-6-4-7-14(10-13)12-19/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,21,22)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTRKDHDWPBJPO-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC(=CC=C2)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428030 | |

| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217637-32-5 | |

| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method 1: Alkylation via Lithium Amide Bases

Steps :

- Protection of Amine :

The pyrrolidine nitrogen is protected with Boc using di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine).

Example:

Alkylation :

The protected intermediate undergoes alkylation with 3-cyanobenzyl bromide using a strong base (e.g., LDA or nBuLi) at -78°C.

Example:Deprotection :

The Boc group is removed with trifluoroacetic acid (TFA) in dichloromethane, followed by hydrolysis of the ester to the carboxylic acid.

Example:

Method 2: Catalytic Hydrogenation for Cis-Isomer Formation

Key Step :

Catalytic hydrogenation of a dihydro-pyrrole intermediate ensures retention of the (S)-configuration.

- Catalyst : Pd/C or PtO₂

- Substrate : (S)-N-Boc-2,3-dihydro-1H-pyrrole derivative

- Conditions : H₂ (1 atm), 25°C

- Outcome : >95% cis-isomer yield without racemization.

Critical Reaction Parameters

| Parameter | Optimal Condition | Impact on Yield/Stereochemistry |

|---|---|---|

| Base | LDA or nBuLi | Enhances alkylation efficiency. |

| Temperature | -78°C (alkylation step) | Prevents epimerization. |

| Protecting Group | Boc | Stabilizes amine during alkylation. |

| Solvent | THF or dichloromethane | Improves reagent solubility. |

Stereochemical Control

- Chiral Pool Synthesis : Use of (S)-configured starting materials (e.g., (S)-1-tert-butyl-5-methyl-2-acetamino pentanedioate) ensures retention of stereochemistry.

- Low-Temperature Alkylation : Prevents racemization at the α-carbon.

- Catalytic Hydrogenation : Selective formation of the cis-isomer avoids racemic mixtures.

Purification and Characterization

- Chromatography : Silica gel column chromatography with ethyl acetate/hexane eluents.

- Spectroscopic Data :

Comparison with Literature Methods

Industrial Scalability

- Cost-Effective Reagents : Avoids expensive/toxic reagents like 9-BBN.

- Mild Conditions : Room-temperature deprotection and aqueous workup simplify scale-up.

Chemical Reactions Analysis

Oxidation Reactions

The 3-cyanobenzyl group and pyrrolidine ring undergo selective oxidation under controlled conditions.

-

Key findings:

Reduction Reactions

The nitrile and carboxylic acid groups are primary reduction targets.

-

Key findings:

Substitution Reactions

The Boc group and nitrile moiety participate in nucleophilic substitutions.

-

Key findings:

Coupling Reactions

The carboxylic acid group enables peptide and ester bond formation.

-

Key findings:

Mechanistic Insights

-

Epoxidation : Proceeds via a radical pathway, with mCPBA acting as both oxidant and oxygen donor .

-

Boc Deprotection : Follows a two-step mechanism involving protonation of the carbonyl oxygen followed by tert-butyl cation elimination .

These reactions underscore the compound’s versatility as a building block in asymmetric synthesis and drug development.

Scientific Research Applications

Pharmaceutical Applications

-

Intermediate in Drug Synthesis

- The compound serves as an important intermediate in the synthesis of bioactive molecules, particularly those targeting neurological disorders. Its pyrrolidine structure is crucial for the development of compounds that modulate neurotransmitter systems.

-

Potential Antidepressant Activity

- Research indicates that derivatives of pyrrolidine compounds exhibit antidepressant-like effects. Studies have shown that (S)-1-(tert-Butoxycarbonyl)-2-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid can be modified to enhance its pharmacological profile for treating depression and anxiety disorders.

-

Use in Peptide Synthesis

- The compound is utilized in solid-phase peptide synthesis, where the tert-butoxycarbonyl (Boc) group acts as a protecting group for amines. This allows for the selective coupling of amino acids while preventing unwanted reactions.

Case Study: Synthesis of Pyrrolidine Derivatives

A study published in Organic Letters demonstrated the efficient synthesis of a series of pyrrolidine derivatives using this compound as a starting material. The reaction conditions were optimized to achieve high yields and selectivity.

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| 50 ml Dichloromethane, 1 hour stirring | 36.2% | Using known methods to prepare derivatives |

| Addition of coupling agents (EDC, HOBt) | - | Essential for activating carboxylic acids |

Application in Neurological Research

A recent investigation into the neuroprotective properties of pyrrolidine derivatives highlighted the potential role of this compound in protecting neuronal cells from oxidative stress. The findings suggest that modifications to the compound could lead to new therapeutic agents for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-2-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can act as a protecting group, preventing unwanted reactions at certain sites of the molecule. The cyanobenzyl moiety can participate in various chemical reactions, facilitating the formation of new bonds and structures.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of “(S)-1-(tert-Butoxycarbonyl)-2-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid” can be contextualized by comparing it to analogous pyrrolidine derivatives. Key differences arise in substituent groups, molecular properties, and applications:

Structural and Physicochemical Comparisons

Functional and Application Differences

Electron-Withdrawing vs. Electron-Donating Substituents: The 3-cyanobenzyl group in the target compound provides moderate electron-withdrawing effects, influencing reactivity in nucleophilic acyl substitution reactions . In contrast, the 3-trifluoromethylbenzyl analog (CAS: 1158750-61-8) exhibits stronger electron-withdrawing properties due to the CF₃ group, enhancing stability against enzymatic degradation in drug candidates .

Steric and Solubility Profiles :

- The 4-phenyl derivative (CAS: 96314-29-3) introduces significant steric bulk, which may hinder its incorporation into linear peptide chains but could stabilize helical conformations .

- The 5-methyl analog (CAS: 364750-81-2) offers improved aqueous solubility compared to benzyl-substituted derivatives, facilitating its use in solution-phase synthesis .

Thermal and Chemical Stability: Boc-protected compounds generally exhibit superior stability over carbamate or ester analogs. However, the 3-cyanobenzyl compound’s stability is intermediate between the more stable trifluoromethyl variant (resistant to oxidation) and the less stable dichlorobenzyl derivative (prone to dehalogenation under basic conditions) .

Research and Industrial Relevance

- The 3-cyanobenzyl compound is primarily used in academic settings for peptide elongation, whereas the 3-trifluoromethyl and 3,4-dichlorobenzyl analogs are explored in industrial drug development for their metabolic resistance and target affinity .

- Cost differences exist: The 3-cyanobenzyl derivative is priced at ¥48,000–154,000/g (lab-scale), while the 3-trifluoromethyl variant is more expensive due to fluorine incorporation challenges .

Biological Activity

(S)-1-(tert-Butoxycarbonyl)-2-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid, also known by its CAS number 1217637-32-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : (2S)-1-{[(2S)-1-(tert-butoxycarbonyl)-2-pyrrolidinyl]carbonyl}-2-pyrrolidinecarboxylic acid

- Molecular Formula : C18H22N2O4

- Molecular Weight : 330.38 g/mol

- Melting Point : 185-187 °C

- Purity : 97% .

The compound exhibits a structural similarity to various biologically active molecules, which suggests potential interactions with biological targets such as enzymes and receptors. The presence of the pyrrolidine ring and the carboxylic acid group may contribute to its binding affinity and selectivity towards specific biological pathways.

2. Biological Activities

Research indicates that this compound may have several biological activities, including:

- Antimicrobial Activity : Studies have shown that pyrrolidine derivatives can exhibit significant antimicrobial properties. The specific activity of this compound against various bacterial strains remains to be fully characterized.

- Neuropharmacological Effects : Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in relation to nicotinic acetylcholine receptors (nAChRs). This compound's potential as a modulator of these receptors could be explored in future studies.

Table 1: Summary of Biological Activities

Case Study Analysis

One notable study involved the synthesis and evaluation of pyrrolidine derivatives for their antimicrobial properties. The findings indicated that modifications in the structure significantly influenced the activity against specific bacterial strains, suggesting that this compound could be a valuable candidate for further development in this area .

Future Directions

Further research is needed to elucidate the exact mechanisms by which this compound exerts its biological effects. Key areas for future investigation include:

- In vitro and In vivo Studies : Conducting comprehensive pharmacological studies to assess the efficacy and safety profile.

- Structure-Activity Relationship (SAR) : Exploring how variations in chemical structure affect biological activity.

Q & A

Q. What are the recommended synthetic routes for preparing (S)-1-(tert-butoxycarbonyl)-2-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid?

Answer: The synthesis typically involves multi-step reactions with careful control of stereochemistry. A common approach includes:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the pyrrolidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine .

Benzylation : React with 3-cyanobenzyl bromide via nucleophilic substitution. Palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) may enhance regioselectivity in coupling reactions .

Carboxylic Acid Activation : Hydrolysis of ester intermediates under acidic or basic conditions to yield the final carboxylic acid.

Q. How can the purity and enantiomeric excess of this compound be validated?

Answer:

- HPLC : Use chiral stationary phases (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (80:20) to confirm enantiomeric excess (>98% reported) .

- NMR : Compare H and C spectra with literature data (e.g., δ 1.4 ppm for Boc methyl groups, δ 7.5–8.0 ppm for aromatic protons) .

- Melting Point : Confirm consistency with published values (e.g., 130–136°C for analogous Boc-protected pyrrolidines) .

Advanced Research Questions

Q. How does the 3-cyanobenzyl substituent influence the compound’s reactivity in peptide coupling reactions?

Answer: The electron-withdrawing cyano group enhances the electrophilicity of the benzyl moiety, facilitating nucleophilic attacks in coupling reactions. However, steric hindrance from the bulky Boc group may require optimized conditions:

- Activation Reagents : Use HATU or EDCI/HOBt for efficient amide bond formation .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates .

Note : Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:1) to avoid over-activation, which can lead to racemization .

Q. What strategies mitigate degradation during long-term storage?

Answer:

- Storage Conditions : Store at –20°C under inert atmosphere (argon) to prevent hydrolysis of the Boc group .

- Solvent Stability : Avoid DMSO >1 month; prepare fresh solutions in acetonitrile or dichloromethane .

- Lyophilization : Lyophilized solids retain >90% purity after 6 months when stored desiccated .

Q. How can conflicting solubility data be resolved for in vivo studies?

Answer: Contradictory solubility reports arise from polymorphic forms or solvent history. Methodological solutions include:

Sonication : Heat to 37°C and sonicate for 30 min to achieve 10 mM in 30% PEG300/saline .

Co-Solvents : Use cyclodextrins or liposomal encapsulation for aqueous compatibility .

pH Adjustment : Solubility increases at pH >8 due to deprotonation of the carboxylic acid (pKa ~3.5) .

Q. What are the safety protocols for handling this compound?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing .

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

- Disposal : Incinerate via licensed facilities adhering to EPA guidelines for nitrile-containing compounds .

Q. How does stereochemistry at the pyrrolidine ring affect biological activity?

Answer: The (S)-configuration is critical for binding to proteases or kinases. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.